![molecular formula C20H20ClN B14217363 Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- CAS No. 592521-47-6](/img/structure/B14217363.png)
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- involves several steps. One common method includes the reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent, followed by further reaction with 3-(4-chlorophenyl) propyl mesylate . Another method involves the condensation reaction of piperidine and 1,3-dihalogen propane in a water-soluble polar aprotic solvent, followed by etherification with 3-(4-chlorophenyl) propyl alcohol .
Industrial Production Methods
For industrial production, the preparation method typically involves the use of readily available raw materials and straightforward reaction conditions. The process includes the reduction of 3-(4-chlorophenyl) propionic acid, esterification to form 3-(4-chlorophenyl) propyl methanesulfonate, and subsequent N-alkylation with piperidine . This method is particularly suitable for large-scale production due to its simplicity, safety, and high yield.
化学反应分析
Types of Reactions
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学研究应用
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. It acts as an antagonist or inverse agonist at certain receptors, such as histamine H3 receptors . This interaction leads to increased histamine synthesis and release, which in turn affects various physiological processes, including sleep-wake regulation and cognitive functions.
相似化合物的比较
Similar Compounds
Pyridine: Another heterocyclic amine with a six-membered ring, but with one nitrogen atom.
Quinoline: Contains a fused ring system with a benzene ring and a pyridine ring.
1,3,4-Thiadiazole: A five-membered ring with two nitrogen atoms and one sulfur atom.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
1,2,4-Triazole: A five-membered ring with three nitrogen atoms.
Uniqueness
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- is unique due to its specific structural features and the presence of both a piperidine ring and a propynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
592521-47-6 |
|---|---|
分子式 |
C20H20ClN |
分子量 |
309.8 g/mol |
IUPAC 名称 |
1-[1-(4-chlorophenyl)-3-phenylprop-2-ynyl]piperidine |
InChI |
InChI=1S/C20H20ClN/c21-19-12-10-18(11-13-19)20(22-15-5-2-6-16-22)14-9-17-7-3-1-4-8-17/h1,3-4,7-8,10-13,20H,2,5-6,15-16H2 |
InChI 键 |
YYRRCWUBKFHJII-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



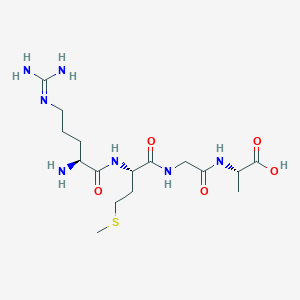
![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)
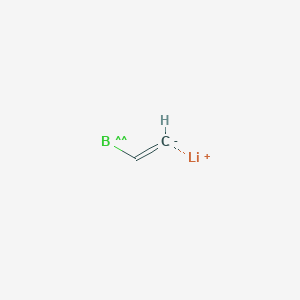
methanone](/img/structure/B14217294.png)
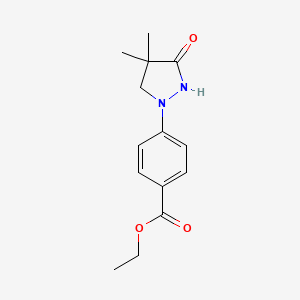

![1-[(Benzenesulfonyl)methyl]-3-iodobenzene](/img/structure/B14217327.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
![N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14217340.png)
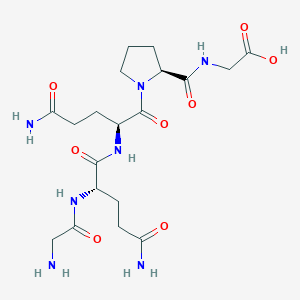
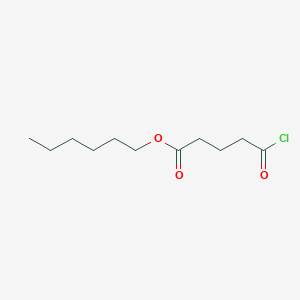
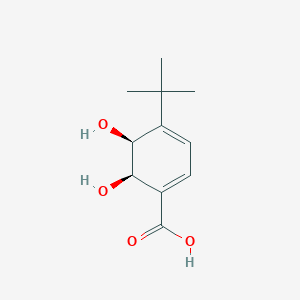
![6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline](/img/structure/B14217374.png)
